![molecular formula C9H17NO4 B555600 (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid CAS No. 25456-76-2](/img/structure/B555600.png)
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
Overview
Description
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid, commonly referred to as (R)-TBOPA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a chiral molecule, meaning it has two non-superimposable mirror images, and can exist in either a right-handed or left-handed form. The (R)-TBOPA form is the most commonly used form, and has been studied extensively for its numerous applications.
Scientific Research Applications
Synthesis of Complex Compounds
H-D-Glu-OtBu is a fine chemical that is useful as a scaffold for the synthesis of complex compounds . It is used as a versatile building block in the preparation of research chemicals and specialty chemicals .
Intermediate in Preparation
This compound serves as an intermediate in the preparation of other compounds . It is used in reactions involving metal salt or organic reagents .
Peptide Synthesis
H-D-Glu-OtBu is widely used as a building block in peptide synthesis for the protection of amine groups . It can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .
Ergogenic Supplements
Amino acids and amino acid derivatives like H-D-Glu-OtBu have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Life Science Research
H-D-Glu-OtBu is used in life science research solutions, products, and resources . It can help equip your life sciences lab with the products, equipment, and supplies you need – whether you work in cell biology, genomics, proteomics, or other fields .
properties
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQMUAKTNUNLN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427163 | |
Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
CAS RN |
25456-76-2 | |
Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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